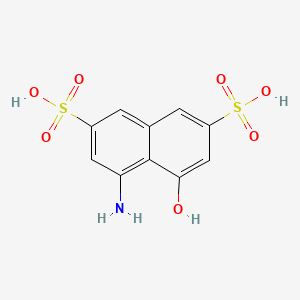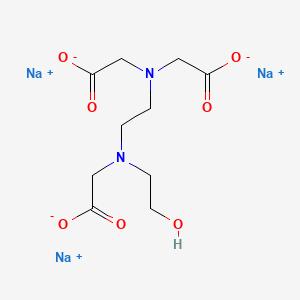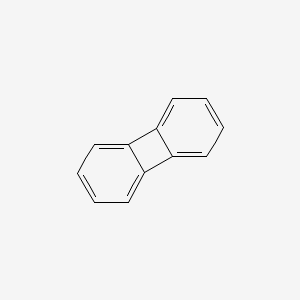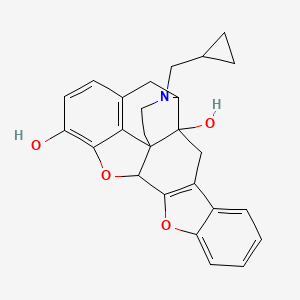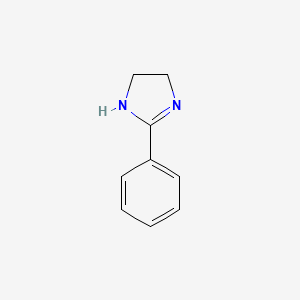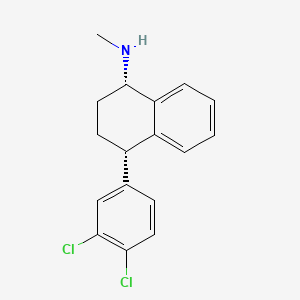
舍曲林
概述
描述
Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under the brand name Zoloft, among others. Sertraline is primarily prescribed for the treatment of major depressive disorder, social anxiety disorder, post-traumatic stress disorder, panic disorder, and obsessive-compulsive disorder . It was developed by Pfizer and approved for medical use in the United States in 1991 .
科学研究应用
舍曲林具有广泛的科学研究应用:
作用机制
舍曲林通过抑制血清素 (5-HT) 再摄取到突触前神经元而发挥作用。这种抑制增加了突触间隙中血清素的浓度,增强了血清素能神经传递。舍曲林的主要分子靶标是血清素转运体 (SERT)。 通过与 SERT 结合,舍曲林阻止血清素的再吸收,从而延长其在突触上的作用 .
安全和危害
未来方向
生化分析
Biochemical Properties
Sertraline plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. Sertraline interacts with various biomolecules, including serotonin transporters (SERT), sigma-1 receptors, and norepinephrine receptors. It binds with high affinity to SERT, leading to the inhibition of serotonin reuptake .
Cellular Effects
Sertraline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, sertraline enhances serotoninergic neurotransmission, leading to improved mood and reduced anxiety. It also affects the expression of genes involved in neuroplasticity and synaptic function, promoting long-term changes in brain function .
Molecular Mechanism
The molecular mechanism of sertraline involves its binding to serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased serotonin levels in the synaptic cleft, enhancing neurotransmission. Sertraline also interacts with sigma-1 receptors, which may contribute to its antidepressant effects. Additionally, it modulates the activity of various enzymes and proteins involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sertraline change over time. Initially, sertraline increases serotonin levels, leading to immediate improvements in mood and anxiety. Over time, it induces changes in gene expression and neuroplasticity, resulting in long-term therapeutic effects. Sertraline is stable under laboratory conditions, but its degradation products can affect cellular function. Long-term studies have shown that sertraline maintains its efficacy and safety over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of sertraline vary with different dosages. Low to moderate doses of sertraline improve mood and reduce anxiety without significant adverse effects. High doses can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin levels. Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and further increases do not enhance efficacy .
Metabolic Pathways
Sertraline is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. It undergoes N-demethylation to form N-desmethylsertraline, an active metabolite with similar pharmacological properties. Sertraline and its metabolites are further metabolized and excreted in urine and feces. The metabolic pathways of sertraline involve various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Sertraline is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which affects its distribution and accumulation in tissues. Sertraline is widely distributed in the brain, liver, and other organs, with higher concentrations in the brain due to its lipophilicity .
Subcellular Localization
Sertraline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function are influenced by its subcellular localization. Sertraline’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its effects on neurotransmitter transport and metabolism .
准备方法
合成路线和反应条件
舍曲林的合成涉及多个步骤,从前体化合物 3,4-二氯苯乙腈开始。关键步骤包括:
还原: 使用还原剂(如氢化锂铝)将 3,4-二氯苯乙腈的腈基还原为相应的胺。
环化: 所得胺进行环化,形成四氢萘衍生物。
N-甲基化: 然后对四氢萘衍生物进行 N-甲基化,生成舍曲林.
工业生产方法
舍曲林的工业生产通常遵循相同的合成路线,但规模更大。该工艺涉及优化反应条件以确保高收率和纯度。 关键考虑因素包括温度控制、反应时间以及使用合适的溶剂和催化剂 .
化学反应分析
反应类型
舍曲林经历各种化学反应,包括:
氧化: 舍曲林可以被氧化形成脱甲基舍曲林,这是一种主要代谢物。
还原: 还原反应可以将舍曲林转化为其相应的醇衍生物。
取代: 舍曲林可以进行取代反应,特别是在芳环上.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤化反应通常使用氯或溴等试剂.
主要产品
脱甲基舍曲林: 通过氧化形成。
醇衍生物: 通过还原形成。
卤代衍生物: 通过取代反应形成.
相似化合物的比较
类似化合物
氟西汀: 另一种用于治疗抑郁症和焦虑症的 SSRI。
西酞普兰: 一种具有类似治疗应用的 SSRI。
帕罗西汀: 一种用于治疗抑郁症、焦虑症和惊恐障碍的 SSRI
舍曲林的独特性
总之,舍曲林是一种广泛使用的抗抑郁药,具有完善的合成路线、多样的化学反应性和广泛的科学应用。其作用机制及其与类似化合物的有利比较突出了其在精神药理学领域的重要性。
属性
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79559-97-0 (Hydrochloride) | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023577 | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
416.3±45.0 °C | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |
| Record name | SID49665783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERTRALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
79617-96-2, 79617-95-1 | |
| Record name | Sertraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sertraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SERTRALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245-246 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sertraline is a selective serotonin reuptake inhibitor (SSRI). [, , , , , , ] It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft of neurons. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
A: Serotonin is a neurotransmitter involved in regulating mood, sleep, anxiety, and other cognitive functions. [, ] By increasing serotonin levels in specific brain regions, sertraline is thought to alleviate depressive symptoms.
A: While sertraline's primary action is on serotonin reuptake, some studies suggest it might have a limited effect on other neurotransmitter systems, like dopamine. [, ] Further research is needed to fully elucidate these interactions.
A: While classified as an SSRI, research suggests that sertraline might demonstrate different levels of selectivity compared to other SSRIs, impacting its efficacy and side effect profile. [, ]
ANone: The molecular formula of sertraline hydrochloride is C17H17Cl2N. Its molecular weight is 306.23 g/mol.
A: Spectroscopic techniques, such as UV-Vis spectrophotometry, are commonly employed to characterize and quantify sertraline. [, ] Specific details on sertraline's spectroscopic properties can be found in relevant literature and databases.
A: Yes, research on sertraline formulations investigates its compatibility with excipients used in tablets and other delivery systems. [] This ensures the stability and effectiveness of the drug product.
ANone: Sertraline is not typically recognized for possessing catalytic properties. Its primary application lies in its pharmacological activity as an antidepressant.
A: Yes, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate the relationship between sertraline's structure and its biological activity. []
A: SAR studies are crucial in understanding how specific chemical groups in the sertraline molecule contribute to its binding affinity for serotonin transporters and its overall therapeutic profile. [] Modifying these groups can alter its potency, selectivity, and pharmacokinetic properties.
A: Studies evaluating sertraline's stability under different temperature, humidity, and light conditions are essential to determine its shelf life and appropriate storage. [, ]
A: Researchers have investigated various drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), to potentially improve sertraline's absorption and bioavailability. [, ]
A: The development, manufacturing, and distribution of sertraline adhere to strict safety, health, and environmental (SHE) regulations to ensure its quality, safety, and minimize any potential risks. []
A: Sertraline undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. [, , ] Its major metabolite is N-desmethylsertraline. Understanding sertraline's PK/PD profile is crucial for optimizing dosing regimens and minimizing drug interactions.
A: Animal models, such as the forced swim test in rodents, have been widely employed to evaluate the antidepressant-like effects of sertraline. [, ] These models help to elucidate its mechanism of action and assess its potential efficacy.
A: Numerous clinical trials have demonstrated the efficacy and safety of sertraline in treating major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. [, , , , , , , ]
A: While sertraline is effective for many individuals, some patients may experience treatment resistance. Potential mechanisms involve alterations in serotonin transporter expression or function, as well as downstream signaling pathways. []
A: Rigorous toxicological studies are conducted to evaluate sertraline's safety profile, identify potential adverse effects, and establish safe dosing guidelines. [, ]
A: Research on targeted drug delivery systems for sertraline aims to enhance its concentration in specific brain regions, potentially improving efficacy and minimizing off-target effects. []
A: Identifying biomarkers for sertraline's therapeutic response is an active area of research. Potential biomarkers include genetic variations in serotonin transporter genes or changes in neuroimaging markers. [, ]
A: Highly sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with various detection methods, are used to measure sertraline concentrations in plasma or serum. [, ]
A: Assessing the potential environmental impact of pharmaceuticals like sertraline is essential. Research on its degradation pathways and ecotoxicological effects helps to develop strategies for responsible disposal and minimize any negative ecological consequences. []
A: The rate at which sertraline dissolves in the gastrointestinal tract is a critical factor influencing its absorption and ultimately, its therapeutic efficacy. [] Formulation strategies can be employed to optimize its dissolution characteristics.
A: Analytical methods used to quantify sertraline undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] This is crucial for obtaining meaningful and trustworthy data in preclinical and clinical studies.
A: While rare, it is essential to consider the potential for sertraline to elicit an immune response in some individuals. Monitoring for hypersensitivity reactions is an important aspect of its safety profile. []
A: Sertraline is known to interact with drug transporters, which can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment outcomes.
A: Yes, sertraline has the potential to both inhibit and induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [] This can affect the metabolism of co-administered drugs, leading to potential drug interactions.
A: Investigating sertraline's biocompatibility and biodegradability is essential for evaluating its long-term safety and environmental impact. [, ]
A: Alternative treatment options for depression and anxiety disorders include other antidepressants (e.g., different classes of SSRIs, serotonin-norepinephrine reuptake inhibitors [SNRIs]), psychotherapy (e.g., cognitive behavioral therapy [CBT]), or a combination of both. [, ] The most appropriate treatment strategy depends on the individual patient's needs and preferences.
A: Responsible disposal and waste management practices for pharmaceuticals like sertraline are crucial for minimizing their potential environmental impact. []
A: A wide range of research infrastructure, including sophisticated analytical techniques, preclinical models, and clinical trial networks, supports ongoing research and development related to sertraline and other antidepressants. [, ]
A: The discovery and development of sertraline represent a significant milestone in the history of antidepressant medications, particularly in the evolution of SSRIs as a widely used class of antidepressants. []
A: The study of sertraline and its effects involves a multidisciplinary approach, incorporating expertise from pharmacology, neuroscience, psychiatry, medicinal chemistry, pharmacokinetics, and other related fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


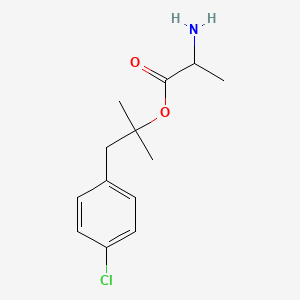
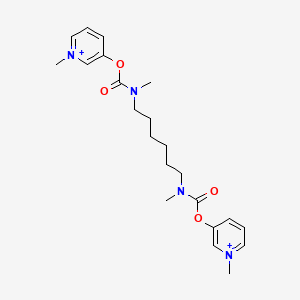
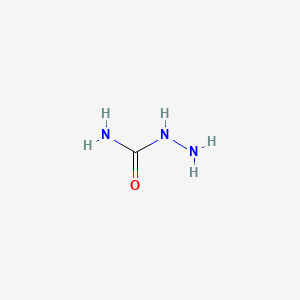

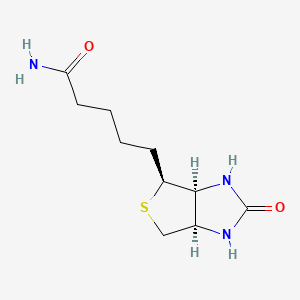
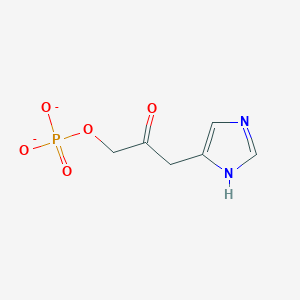

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
